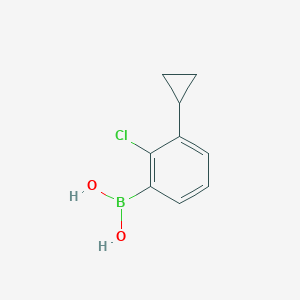

(2-Chloro-3-cyclopropylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.

Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from the oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-3-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through covalent bonding or non-covalent interactions, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and less reactive in certain contexts.

Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and chlorine substituents, resulting in different reactivity and applications.

Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.

Biological Activity

(2-Chloro-3-cyclopropylphenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a boronic acid functional group and a cyclopropyl substituent, which influence its reactivity and interactions within biological systems.

- Molecular Formula : C9H10BClO2

- Molecular Weight : 196.44 g/mol

- Functional Groups : Boronic acid, chloro group, cyclopropyl group

The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition and protein interactions.

Boronic acids are known to interact with various biological targets, primarily through covalent bonding with serine and cysteine residues in enzymes. This interaction often leads to the inhibition of enzymatic activity. The mechanism of action for this compound may involve:

- Proteasome Inhibition : Similar to other boronic acids, it may inhibit the proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that induce cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria. The boronic acid group mimics the natural substrates of these enzymes, allowing for competitive inhibition .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds in this class can lead to cell cycle arrest at the G2/M phase in cancer cell lines, suggesting potential applications in cancer therapy .

- Case Study : In vitro studies demonstrated that similar boronic acids have IC50 values ranging from 4.6 nM to 7.05 nM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The design of certain derivatives has shown efficacy against resistant bacterial strains by inhibiting β-lactamases, which are critical for bacterial survival against β-lactam antibiotics .

- Inhibitory Constants : Some derivatives reported Ki values as low as 0.004 µM against class C β-lactamases, showcasing their potential as effective antibacterial agents .

Research Findings

Recent studies have highlighted the pharmacokinetic profiles and therapeutic potentials of boronic acids:

Q & A

Basic Research Questions

Q. What is the molecular structure of (2-Chloro-3-cyclopropylphenyl)boronic acid, and how do its substituents influence reactivity?

- The compound features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with chlorine (2-position) and cyclopropyl (3-position). The electron-withdrawing chlorine enhances electrophilicity at the boron center, while the cyclopropyl group introduces steric hindrance, affecting cross-coupling efficiency (e.g., Suzuki-Miyaura reactions). These substituents also modulate solubility and stability in polar solvents .

Q. What synthetic routes are commonly used to prepare this compound?

- Key methods include:

- Palladium-catalyzed cross-coupling : Using aryl halides and bis(pinacolato)diboron under Miyaura borylation conditions.

- Directed ortho-metalation : Starting from 2-chloro-3-cyclopropylbenzene derivatives, followed by boronylation.

Yields typically range from 60–85%, with challenges in isolating pure products due to protodeboronation side reactions .

Q. How does this compound compare structurally to analogs like (3-fluorophenyl)boronic acid?

- The cyclopropyl group introduces unique steric constraints and ring strain, reducing rotational freedom compared to simpler substituents (e.g., fluorine). This impacts binding kinetics in protein-ligand interactions and alters reaction pathways in metal-catalyzed couplings .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize protodeboronation during Suzuki-Miyaura coupling?

- Key parameters :

- Base selection : Use weak bases (e.g., K₃PO₄) instead of strong bases to avoid destabilizing the boronic acid.

- Temperature : Maintain reactions at 60–80°C to balance reactivity and stability.

- Catalyst system : Employ Pd(OAc)₂ with SPhos ligand for enhanced selectivity.

Monitoring via HPLC or LC-MS is critical to detect decomposition products .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

- Contradictions may arise from impurities (e.g., boroxines) or solvent effects. Use:

- ¹¹B NMR : To confirm boronic acid integrity.

- X-ray crystallography : For unambiguous structural verification.

- Kinetic studies : Compare reaction rates under standardized conditions to isolate substituent effects .

Q. How does the cyclopropyl group affect reversible covalent binding with biological targets?

- The cyclopropane’s ring strain enhances electrophilicity at boron, improving diol-binding affinity (e.g., with serine proteases). However, steric bulk may limit access to shallow binding pockets. Comparative studies with non-cyclopropyl analogs (e.g., 3-methyl derivatives) show a 2–3× increase in binding constants for specific enzymes .

Q. What role does this compound play in designing boronic acid-based chemosensors?

- Its chlorine and cyclopropyl groups enable selective recognition of cis-diols (e.g., saccharides) via boronate ester formation. Fluorescence quenching assays using rhodamine-conjugated derivatives (see ) demonstrate utility in detecting glucose analogs with μM sensitivity .

Q. Methodological Guidance

Q. How to address solubility challenges in aqueous reaction systems?

- Co-solvents : Use THF/H₂O (1:1) mixtures to enhance solubility.

- pH adjustment : Maintain pH 7–9 to stabilize the boronate form.

- Derivatization : Convert to pinacol ester for hydrophobic media, then hydrolyze post-reaction .

Q. What computational tools predict the compound’s interaction with biological targets?

Properties

Molecular Formula |

C9H10BClO2 |

|---|---|

Molecular Weight |

196.44 g/mol |

IUPAC Name |

(2-chloro-3-cyclopropylphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |

InChI Key |

RAVNWSNJSAKXBC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.